6-Chloro-5-methylindoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 6-Chloro-5-methylindoline involves several steps, including coupling reactions under specific conditions. For instance, the coupling reaction of 5-chloro-1,3,3-methylindoline with other compounds under solvent-free microwave irradiation can produce high yields of related compounds (Sapari et al., 2019). Another example includes the preparation of 6-chloro derivatives by oxidation using peracetic acid from pyridine derivatives, demonstrating the versatility in synthesizing chloro-substituted indoline compounds (Klauschenz et al., 1994).

Molecular Structure Analysis

The molecular structure of derivatives closely related to this compound, such as 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, reveals an indoline system connected to other molecular frameworks. This compound crystallizes in a specific space group with distinct molecular interactions, including π-π stacking, as evidenced by Hirshfeld surface and two-dimensional fingerprint plots (Sapari et al., 2019).

Chemical Reactions and Properties

This compound derivatives exhibit varied reactivity towards different reagents, demonstrating a range of chemical behaviors. For example, reactions with amines or nucleophilic bases can lead to the synthesis of novel compounds with potential biological activity. These reactions highlight the chemical versatility and potential utility of this compound derivatives in synthetic chemistry (Grytsak et al., 2021).

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Activity : A study synthesized a compound, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, showing comparable anti-inflammatory and analgesic activity to the COX-2 inhibitor lumiracoxib, but without gastro-ulceration effects. This positions it as a potential treatment for chronic inflammatory diseases (dos Santos et al., 2010).

Cardiotonic Activity : A derivative, 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide, exhibited potent cardiotonic activity, demonstrating potential for therapeutic applications in cardiovascular diseases (Klauschenz et al., 1994).

Crystal Structure and DFT Study : The crystal structure and DFT study of a compound derived from 5-chloro-1,3,3-methylenindoline showed the presence of short intermolecular interactions and π-π stacking, which could have implications for materials science and molecular engineering (Sapari et al., 2019).

Synthesis Optimization : Research into the synthesis of 1-amino-2-methylindoline by the Raschig process revealed insights into the reaction mechanisms and optimization strategies, which are crucial for industrial production of indolic compounds (Elkhatib et al., 2002).

Heterocyclic Derivatives Synthesis : The reaction of 1-amino-2-methylindoline with monochloramine leads to the formation of new heterocyclic compounds, expanding the library of indolic compounds with potential pharmacological applications (Peyrot et al., 2001).

Chemosensor for Cadmium : A study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as an efficient chemosensor for cadmium, indicating its potential application in environmental monitoring (Prodi et al., 2001).

Cytotoxic Activities : Synthesis of 6-chloro-7-arylamino-5,8-isoquinolinediones showed potent in vitro cytotoxic activities against certain human solid tumor cell lines, suggesting its potential use in cancer therapy (Ryu et al., 1999).

Safety and Hazards

Direcciones Futuras

While specific future directions for 6-Chloro-5-methylindoline are not available in the retrieved data, the study and application of indole derivatives, including this compound, continue to attract attention due to their significant biological activities . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.

Mecanismo De Acción

Target of Action

6-Chloro-5-methylindoline is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 16764 .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

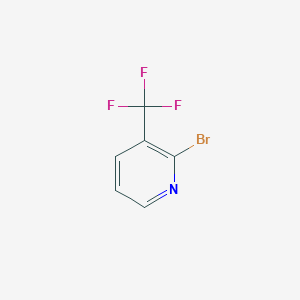

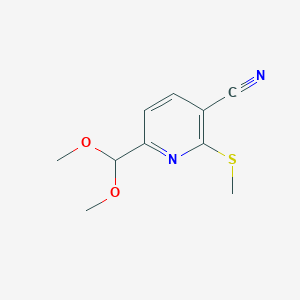

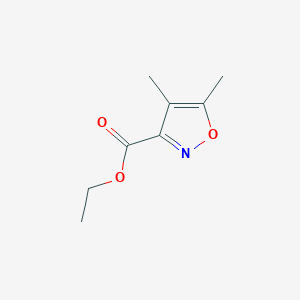

IUPAC Name |

6-chloro-5-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMJLADJGLXVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623383 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162100-44-9 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)

![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)

![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)

![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)